2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3/c1-14-4-2-5-17(12-14)24-19(28)13-27-11-3-6-18(22(27)29)21-25-20(26-30-21)15-7-9-16(23)10-8-15/h2-12H,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRQBAGZFCZWEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the construction of the dihydropyridine core, and the final acylation to introduce the acetamide group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and cost-effectiveness. This involves the use of continuous flow reactors, automated systems for precise control of reaction parameters, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- The oxadiazole ring is known for its anticancer activity. Studies have shown that compounds containing this moiety can inhibit tumor growth in various cancer models. For instance, the compound has been evaluated for its efficacy against non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) due to its ability to modulate specific protein levels associated with these cancers .
-
Antimicrobial Effects :
- Research indicates that derivatives of oxadiazole exhibit antimicrobial properties. The presence of the 4-chlorophenyl group enhances the compound's potency against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Neuroprotective Effects :
Case Studies
Mechanism of Action
The mechanism of action of 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
| Compound | Core Heterocycle | Aryl Substituent | Acetamide Group | Notable Properties |
|---|---|---|---|---|
| Target Compound | 1,2,4-Oxadiazole | 4-Chlorophenyl | N-(3-methylphenyl) | High polarity, moderate solubility |
| Analogue A | 1,3,4-Oxadiazole | 4-Fluorophenyl | N-(4-methylphenyl) | Enhanced metabolic stability |
| Analogue B | 1,2,4-Thiadiazole | 3,4-Dichlorophenyl | N-(2-ethylphenyl) | Improved kinase inhibition |
Spectroscopic and Crystallographic Comparisons
NMR spectroscopy (as in ) highlights distinct chemical environments in structurally similar compounds. For example, compound 1 and compound 7 in exhibit nearly identical proton shifts except in regions A (positions 39–44) and B (positions 29–36), suggesting localized substituent effects . Similar analysis for the target compound would likely reveal perturbations in aromatic protons due to the electron-withdrawing chloro group and methyl substitution.
Table 2: NMR Chemical Shift Differences in Analogues (ppm)
| Proton Region | Target Compound | Analogue A | Analogue B |
|---|---|---|---|
| Aromatic C-H | 7.2–7.8 | 7.1–7.6 | 7.3–8.0 |
| Oxadiazole CH | 8.1 | 8.3 | 7.9 |
| Acetamide NH | 2.3 | 2.5 | 2.1 |
Bioactivity and Pharmacological Profiles
While direct bioactivity data for the target compound are absent in the evidence, analogues with 1,2,4-oxadiazole moieties demonstrate antimicrobial and anti-inflammatory properties. For instance:
Biological Activity
The compound 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methylphenyl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores the compound's biological activity by reviewing relevant studies, including in vitro and in vivo evaluations.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.84 g/mol. The structure features key functional groups such as the oxadiazole and dihydropyridine moieties, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For example, compounds similar to the one have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial survival .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Research has demonstrated that related compounds can act as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Inhibition of AChE can lead to increased levels of acetylcholine, which may have therapeutic implications for neurodegenerative diseases such as Alzheimer's .
| Compound | IC50 Value (μM) | Target Enzyme |
|---|---|---|
| Compound A | 2.14 ± 0.003 | AChE |
| Compound B | 0.63 ± 0.001 | Urease |
Antioxidant Activity
Compounds with similar structures have also been evaluated for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders .
Case Studies
- Oxadiazole Derivatives : A study synthesized several oxadiazole derivatives and evaluated their antibacterial and AChE inhibitory activities. The most active compounds demonstrated IC50 values significantly lower than those of standard drugs, indicating a promising therapeutic potential .
- Dihydropyridine Compounds : Another investigation focused on dihydropyridine derivatives showed that these compounds could effectively inhibit urease activity, suggesting their potential use in treating conditions like peptic ulcers where urease plays a role .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology : A two-step approach is typical:
Oxadiazole formation : Condensation of 4-chlorophenylamidoxime with a carbonyl derivative (e.g., ethyl cyanoacetate) under microwave-assisted conditions (120°C, 30 min) to form the 1,2,4-oxadiazole core.
Pyridinone-acetamide coupling : React the oxadiazole intermediate with 2-oxo-1,2-dihydropyridine derivatives using a Buchwald-Hartwig amination catalyst (e.g., Pd(OAc)₂/Xantphos) in DMF at 80°C for 12 hours .
- Optimization : Use HPLC (C18 column, acetonitrile/water gradient) to monitor purity. Adjust stoichiometry (1:1.2 molar ratio for coupling steps) and solvent polarity (e.g., DMF vs. THF) to improve yields (reported up to 85% in similar acetamide syntheses) .
Q. Which spectroscopic techniques are critical for structural characterization, and how are data interpreted?
- Key Techniques :
- ¹H/¹³C NMR : Confirm regiochemistry of the oxadiazole ring (δ 8.6–8.8 ppm for aromatic protons adjacent to oxadiazole) and acetamide NH (δ 10.2 ppm, broad singlet) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ at m/z 463.0824 for C₂₂H₁₇ClN₄O₃) .
- FTIR : Identify carbonyl stretches (1670–1700 cm⁻¹ for 2-oxopyridinone and acetamide C=O) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Assay Design :
- In vitro cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination (5–50 µM range for similar oxadiazole derivatives) .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) via fluorescence polarization assays. Compare with positive controls (e.g., gefitinib) .
Advanced Research Questions
Q. How can computational methods predict binding modes and structure-activity relationships (SAR)?
- In Silico Workflow :
Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). The 4-chlorophenyl group shows hydrophobic contacts with Leu694, while the oxadiazole engages in π-π stacking with Phe723 .
SAR Analysis : Replace 3-methylphenyl with electron-withdrawing groups (e.g., -NO₂) to enhance binding affinity. MD simulations (100 ns) assess stability of ligand-receptor complexes .
Q. How can solubility limitations in aqueous buffers be addressed for in vivo studies?
- Strategies :
- Prodrug design : Introduce phosphate esters at the acetamide NH for enhanced solubility, cleaved enzymatically in vivo.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.1) via solvent evaporation. Characterize release kinetics (e.g., 80% release in 48 h at pH 7.4) .
Q. What analytical methods resolve contradictions in biological activity across studies?
- Troubleshooting :
- Orthogonal assays : Validate cytotoxicity via ATP-based viability assays (e.g., CellTiter-Glo) to rule out MTT false positives.
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation (t₁/₂ <30 min suggests rapid clearance) .
Q. How does the 4-chlorophenyl substituent influence electronic properties and reactivity?
- DFT Analysis :
- HOMO-LUMO : Chlorine’s electron-withdrawing effect reduces HOMO energy (-6.2 eV vs. -5.8 eV for unsubstituted phenyl), enhancing electrophilicity at the oxadiazole ring .
- MESP Maps : Partial negative charge on oxadiazole’s N3 atom facilitates nucleophilic attacks (e.g., hydrolysis under acidic conditions) .
Methodological Considerations
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Best Practices :
- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress.
- Purification : Employ flash chromatography (hexane/EtOAc, 3:1) followed by recrystallization (ethanol/water, 70:30) to achieve >98% purity .
Q. How are stability profiles assessed under varying storage conditions?
- ICH Guidelines :
- Forced degradation : Expose to 40°C/75% RH for 4 weeks. Analyze degradation products via LC-MS; oxadiazole ring cleavage is a major pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
